2-Bromo-4,6-dimethylphenol Demonstrates Higher Lipophilicity than 4-Bromo-2,6-dimethylphenol
The calculated octanol-water partition coefficient (logP) for 2-bromo-4,6-dimethylphenol is 3.39, which is 0.6185 log units higher than that of the closely related positional isomer 4-bromo-2,6-dimethylphenol (logP = 2.7715) [1]. This difference in lipophilicity is attributable to the ortho-bromine substitution pattern and can influence compound behavior in biological assays and partitioning during extraction or chromatography [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | 3.39 |
| Comparator Or Baseline | 4-Bromo-2,6-dimethylphenol (logP = 2.7715) |
| Quantified Difference | 0.6185 log units higher |
| Conditions | Calculated logP values; standard octanol-water partition coefficient |
Why This Matters
Higher logP indicates greater lipophilicity, which may enhance membrane permeability or favor non-polar reaction environments, providing a basis for selecting this isomer over less lipophilic analogs in medicinal chemistry or agrochemical lead optimization.
- [1] Molbase. 4-Bromo-2,6-dimethylphenol. LogP: 2.7715. CAS 2374-05-2. Accessed 2026. View Source
- [2] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
